Higher Pristanic Acid Yield from 2-Hydroxyphytanoyl-CoA vs. Free Acid
When 2-hydroxyphytanoyl-CoA is used as substrate in human liver homogenates, it yields substantially higher amounts of pristanic acid compared to 2-hydroxyphytanic acid, with virtually no 2-ketophytanic acid formation observed [1]. This differential product profile directly demonstrates that the CoA ester is the physiological substrate for the predominant in vivo pathway.
| Evidence Dimension | Pristanic acid formation |
|---|---|
| Target Compound Data | Higher pristanic acid formation; virtually no 2-ketophytanic acid |
| Comparator Or Baseline | 2-Hydroxyphytanic acid: lower pristanic acid; significant 2-ketophytanic acid formed |
| Quantified Difference | Quantitative difference not numerically reported; categorical difference (higher vs. lower; absence vs. presence) |
| Conditions | Human liver homogenates incubated with substrate ± ATP, Mg²⁺, CoA |
Why This Matters
Researchers requiring the authentic α-oxidation pathway product must use the CoA ester to avoid confounding secondary decarboxylation pathways that are deficient in Zellweger syndrome.
- [1] Verhoeven NM, Schor DS, ten Brink HJ, Wanders RJ, Jakobs C. Phytanic acid alpha-oxidation: decarboxylation of 2-hydroxyphytanoyl-CoA to pristanic acid in human liver. J Lipid Res. 1997;38(10):2062-2070. View Source
